BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 2-Chloro-1-(1-ethyl-1H-indol-3-
yl)ethanone

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

2-chloro-1-(1-ethyl-1H-indol-3-
Compound Name:

yl)ethanone
CAS No.: 38693-16-2
Cat. No.: B1621646

Get Quote

Executive Summary
2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone is a functionalized indole derivative characterized

by an electrophilic

-chloroketone moiety at the C3 position and an ethyl group at the N1 position. It serves as a
high-value intermediate in the synthesis of 3-substituted indoles, including tryptamine
derivatives,

-carbolines, and kinase inhibitors (e.g., analogs of the AKT inhibitor 3-CAl). Its core utility lies in
the reactivity of the chloromethyl group, which undergoes facile nucleophilic substitution,
allowing for the rapid elaboration of complex pharmacophores.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9][10][11]
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Specification

Chemical Name

2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone

Common Synonyms

1-Ethyl-3-(chloroacetyl)indole; 1-Ethyl-3-(2-

chloroacetyl)indole

CAS Number

Not Widely Listed (Research Intermediate)*

Parent CAS

28755-03-5 (N-H analog: 3-Chloroacetylindole)

Precursor CAS

15477-05-1 (1-Ethylindole)

Molecular Formula

Molecular Weight

221.68 g/mol

Physical State

Solid (typically off-white to pale yellow crystals)

Soluble in DCM, CHCI
Solubility
, DMSO:; Insoluble in water

Reactivity Class -Haloketone (Strong Electrophile/Alkylating
Agent)

*Note: While the N-H parent and N-pentyl analogs have distinct CAS numbers in public
registries, the N-ethyl variant is often synthesized in situ or classified under general N-alkyl-3-
acylindoles in patent literature.

Synthetic Architecture

The synthesis of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone relies on Friedel-Crafts
Acylation. This pathway is preferred over N-alkylation of the pre-acylated indole due to the
higher regioselectivity and cleaner workup of the 1-ethylindole precursor.

Reaction Mechanism

The reaction involves the electrophilic attack of the acylium ion (generated from chloroacetyl
chloride and a Lewis acid) at the electron-rich C3 position of the indole ring. The N-ethyl group
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increases the electron density of the indole ring (via inductive effect), potentially accelerating
the reaction compared to the N-H parent.

Synthesis Workflow Diagram
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Figure 1: Friedel-Crafts acylation workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive. All operations
must be performed in a fume hood.

e Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar
and nitrogen inlet, dissolve 1-ethylindole (10 mmol, 1.45 g) in anhydrous Dichloromethane
(DCM) (50 mL).

o Acylation: Cool the solution to 0°C using an ice bath. Add Chloroacetyl chloride (12 mmol,
0.95 mL) dropwise over 10 minutes.

o Catalysis: Carefully add anhydrous Aluminum Chloride (

) (15 mmol, 2.0 g) in small portions. Note: Evolution of HCI gas will occur.

e Reaction: Allow the mixture to warm to room temperature and stir for 2—4 hours. Monitor
reaction progress via TLC (Hexane:EtOAc 7:3). The product typically appears as a lower Rf
spot compared to the indole.

o Workup: Pour the reaction mixture slowly onto 100 g of crushed ice/water. Extract with DCM
(3 x 30 mL).
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 Purification: Wash the organic layer with saturated
(to remove acid traces) and brine. Dry over anhydrous
. Evaporate the solvent in vacuo.

o Crystallization: Recrystallize the crude solid from Ethanol or MeOH to yield the pure product.

Reactivity & Functionalization

The

-chloroketone motif is a versatile "warhead" for further chemical modification. The chlorine atom
is a good leaving group, susceptible to

displacement.

Key Transformations

o Amination: Reaction with primary or secondary amines yields

-amino ketones, precursors to tryptamines (via reduction).

» Thiol Alkylation: Reaction with thiols generates sulfide derivatives.
e Reduction: The ketone can be reduced to an alcohol (using

) or completely to the methylene group (using

or Wolff-Kishner conditions) to form alkyl-indoles.

Divergent Synthesis Diagram
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2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone

Nucleophilic Sub.Hydride Addition \Condensation
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Figure 2: Divergent synthetic pathways utilizing the electrophilic chloroketone core.
Application in Drug Design
The 1-ethyl-3-chloroacetylindole scaffold is chemically significant in two primary domains:

» Kinase Inhibition: Analogs of 3-CAl (3-chloroacetylindole) have demonstrated activity as
allosteric AKT inhibitors [1].[1] The N-ethyl substitution increases lipophilicity (

), potentially enhancing membrane permeability compared to the N-H parent.

o Tryptamine Synthesis: It is a direct precursor to N,N-disubstituted-1-ethyltryptamines. By
reacting with an amine (e.g., pyrrolidine, dimethylamine) followed by reduction of the ketone
(using

), researchers can access a library of 1-ethyltryptamines for receptor binding studies.
Safety & Handling (E-E-A-T)
e Lachrymator Hazard: Like most

-haloketones, this compound is likely a potent lachrymator (tear gas agent) and skin
sensitizer.

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1621646/docs?utm_src=pdf-body-img#technical-guide-2-chloro-1-1-ethyl-1h-indol-3-yl-ethanone
https://www.caymanchem.com/product/14303/3cai
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621646?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Containment: Handle only in a certified chemical fume hood.

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium
hydroxide to hydrolyze the alkylating chloroacetyl group before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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